methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate
Overview
Description
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are crystalline colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Molecular Structure Analysis
The molecular structure of a similar compound, 2-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)ETHANAMINE, has a linear formula of C11H13FN2 .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(5-FLUORO-1-METHYL-1H-INDOL-3-YL)ETHANAMINE, include a molecular weight of 192.24 and a linear formula of C11H13FN2 .Scientific Research Applications
Catalytic Activities and Biological Applications
Rao et al. (2019) synthesized derivatives of 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, a compound structurally related to methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. These derivatives were created using nickel ferrite nanoparticles and exhibited significant anti-oxidant and anti-microbial activities. This indicates a potential use of these compounds in developing new antioxidant and antimicrobial agents (Rao et al., 2019).
Synthesis and Structural Analysis
Ahmed et al. (2016) reported on the synthesis of methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate and its structural analysis through X-ray diffraction, DFT calculations, and molecular electrostatic potential (MEP) mapping. This work is relevant as it provides insights into the structural properties of derivatives of this compound, which is crucial for their potential applications in scientific research (Ahmed et al., 2016).
Antifertility and Anticancer Properties
A study by Joshi et al. (1986) focused on the synthesis of new fluorine-containing indole derivatives, related to this compound, exhibiting potential antifertility properties. Additionally, Kryshchyshyn-Dylevych et al. (2020) evaluated the anticancer activity of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives, which are structurally similar to this compound. Their findings highlight the potential of these compounds as antifertility and anticancer agents (Joshi et al., 1986); (Kryshchyshyn-Dylevych et al., 2020).
Serotonin Receptor Modulation
Malleron et al. (1993) explored indole derivatives, similar in structure to this compound, as potential serotonin uptake inhibitors. Their research sheds light on the use of such compounds in neurological and psychiatric disorders (Malleron et al., 1993).
Antimicrobial and Antitumor Activities
Gadegoni and Manda. (2013) synthesized novel indole derivatives with potential antimicrobial and anti-inflammatory activities. Additionally, Fan Houxing (2009) reported the synthesis of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones with significant in vitro antitumor activities. These studies suggest the therapeutic potential of compounds related to this compound in treating infections and cancer (Gadegoni & Manda., 2013); (Fan Houxing, 2009).
Mechanism of Action
Target of Action
Similar compounds with indole moieties have been known to interact with various proteins and enzymes, influencing cellular processes .
Mode of Action
Compounds with similar structures have been found to inhibit tubulin polymerization, which is crucial for cell division .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may affect the pathways related to cell division and growth .
Result of Action
Based on the potential mode of action, it can be inferred that the compound might lead to the inhibition of cell division and growth .
Future Directions
Properties
IUPAC Name |
methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYPFEWHMRWVDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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